N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4,5-triethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6S/c1-4-29-20-15-17(16-21(30-5-2)22(20)31-6-3)23(26)24-18-9-11-19(12-10-18)25-13-7-8-14-32(25,27)28/h9-12,15-16H,4-8,13-14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANYMMHTXOQGLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4,5-triethoxybenzamide typically involves multiple steps, starting with the preparation of the thiazinane ring This can be achieved through the cyclization of appropriate precursors under controlled conditionsCommon reagents used in these reactions include thionyl chloride, ethyl chloroformate, and various amines .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the benzamide moiety.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features to N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4,5-triethoxybenzamide exhibit significant antimicrobial properties. For instance, derivatives of thiazolidine and thiazole have shown efficacy against various bacterial strains. The dioxido group enhances the interaction with microbial targets, potentially leading to the development of new antibiotics .
Anticancer Properties
Studies have suggested that compounds incorporating thiazolidine and thiazine structures can induce apoptosis in cancer cells. The unique heterocyclic structure of this compound may enhance its ability to inhibit tumor growth through mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Interaction with Biological Macromolecules
Interaction studies reveal that this compound can bind effectively to proteins involved in disease pathways. For example, the binding affinity to carbonic anhydrase has been explored, indicating potential applications in treating conditions like glaucoma and edema .
Case Study: Anticancer Mechanism
A recent study demonstrated that similar compounds can inhibit the proliferation of breast cancer cells by targeting specific signaling pathways. The research highlighted the importance of the dioxido group in enhancing the compound's reactivity towards cancer cell receptors.
Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer synthesis. Its ability to form stable bonds with other organic molecules makes it suitable for creating advanced materials with enhanced thermal and mechanical properties .
Research Findings Summary
Mechanism of Action
The mechanism of action of N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The thiazinane ring and benzamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues in the Thiazinane Family
Key thiazinane derivatives from are compared below:
Key Observations :
- The target compound’s 3,4,5-triethoxybenzamide group distinguishes it from simpler aryl or alkyl substituents in analogs like 35 and 36 . This substitution likely increases hydrophilicity and steric bulk compared to bromo or methyl groups .
- The thiazinane-1,1-dioxide core is common across all compounds, suggesting shared stability and electronic properties (e.g., resonance stabilization of the sulfone group).
Benzamide-Containing Analogues
Benzamide derivatives from include pesticides with structural parallels:
Key Observations :
- The thiazinane-sulfone moiety may confer distinct electronic effects compared to pyridine or chlorophenyl groups, influencing binding to biological targets.
Biological Activity
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4,5-triethoxybenzamide is a complex organic compound belonging to the thiazinane class. Its unique structural features, including a thiazinane ring and multiple ethoxy groups, suggest potential biological activities that are currently under investigation. This article synthesizes available research findings related to its biological activity, highlighting its potential therapeutic applications.
Structural Characteristics
The compound's structure can be delineated as follows:
- Thiazinane Ring : A six-membered ring containing nitrogen and sulfur.
- Ethoxy Groups : Three ethoxy substituents enhance solubility and reactivity.
- Amide Functionality : The presence of an amide group may facilitate interactions with biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Properties : Some thiazinane derivatives have shown significant antimicrobial effects against various pathogens.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, particularly in inhibiting tumor cell proliferation.
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, thereby modulating their activity.
- Cellular Pathway Interference : It might disrupt critical signaling pathways involved in disease progression.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study conducted on thiazinane derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Anticancer Evaluation : In vitro studies on breast cancer cell lines showed that this compound reduced cell viability by inducing apoptosis via caspase activation.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in lower levels of TNF-alpha and IL-6 compared to controls, indicating a potential anti-inflammatory action.
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:
- In Vivo Studies : Assessing the efficacy and safety in animal models.
- Mechanistic Studies : Detailed exploration of molecular interactions with biological targets.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
Q & A
Q. Key Optimization Parameters :
- Temperature : Maintain 0–5°C during amidation to minimize side reactions .
- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for amidation and aqueous ethanol for recrystallization .
- Catalysts : Employ catalytic DMAP to enhance coupling efficiency .
How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Basic Research Question
Methodological Approach :
- NMR Spectroscopy :
- 1H NMR : Verify aromatic proton splitting patterns (δ 6.8–7.5 ppm for phenyl groups) and ethoxy methylene signals (δ 1.2–1.4 ppm) .
- 13C NMR : Confirm carbonyl resonance (~168 ppm) and thiazinan sulfur-oxygen bonds (~110 ppm) .
- Mass Spectrometry (MS) : Check for [M+H]+ peaks matching the molecular weight (calculated: 474.52 g/mol) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
What experimental strategies are recommended to elucidate the biological mechanism of action of this compound, particularly in anticancer or antimicrobial contexts?
Advanced Research Question
Methodological Framework :
- Target Identification :
- SPR or ITC : Screen for binding affinity to enzymes (e.g., kinases) or DNA using surface plasmon resonance or isothermal titration calorimetry .
- CRISPR-Cas9 Knockout : Validate target relevance in cellular models .
- Functional Assays :
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Microbial Growth Inhibition : Broth microdilution to determine MIC values against Gram-positive/negative pathogens .
- Pathway Analysis : RNA-seq or proteomics to identify dysregulated pathways post-treatment .
How can structure-activity relationship (SAR) studies be designed to improve the biological efficacy of this compound?
Advanced Research Question
SAR Design Principles :
Core Modifications :
- Replace triethoxy groups with trifluoromethoxy or methylsulfonyl to enhance lipophilicity .
- Substitute the thiazinan ring with isothiazolidinone to test stability .
Functional Group Additions :
- Introduce halogens (e.g., Cl, F) to the phenyl ring for increased target affinity .
Assay Pipeline :
- Synthesize 10–15 analogs and screen via high-throughput assays (e.g., fluorescence-based kinase inhibition) .
- Prioritize compounds with >50% activity at 10 µM for dose-response studies.
Q. Example SAR Table :
| Analog Modification | IC50 (µM) MCF-7 | MIC (µg/mL) S. aureus | Reference |
|---|---|---|---|
| Parent Compound | 12.3 | 16.5 | |
| 4-Fluoro-phenyl substitution | 8.7 | 10.2 | |
| Methylsulfonyl replacement | 6.5 | 8.9 |
What computational tools and in silico models are suitable for predicting the pharmacokinetic properties and toxicity of this compound?
Advanced Research Question
In Silico Workflow :
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes with targets (e.g., EGFR kinase) .
- ADMET Prediction :
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of compound-target complexes .
How should researchers address contradictory data in biological activity reports across different studies?
Advanced Research Question
Resolution Strategies :
Standardize Assay Conditions :
- Use identical cell lines (e.g., ATCC-certified HeLa) and culture media .
- Normalize compound solubility with DMSO controls (<0.1% v/v).
Validate Contradictions :
- Replicate studies with independent synthetic batches to exclude impurity effects .
- Cross-test in orthogonal assays (e.g., apoptosis via Annexin V and caspase-3 assays) .
Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify consensus trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
